molecular formula C4H8N2 B3061110 Tetrahydropyrazine CAS No. 5194-05-8

Tetrahydropyrazine

Cat. No.: B3061110
CAS No.: 5194-05-8
M. Wt: 84.12 g/mol
InChI Key: OQJVXNHMUWQQEW-UHFFFAOYSA-N
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Description

Tetrahydropyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C4H8N2. It is a derivative of pyrazine, where the aromatic ring is partially hydrogenated, resulting in a saturated six-membered ring. This compound is known for its presence in various natural products and its significance in the field of medicinal chemistry due to its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydropyrazine can be synthesized through several methods. One common approach involves the reduction of pyrazine using boron reagents. For instance, pyrazines and substituted pyrazines undergo addition of boron reagents having B–B, Si–B, and H–B bonds under transition-metal-free conditions, leading to high-yield synthesis of N-borylated 1,4-dihydropyrazines and 1,2,3,4-tetrahydropyrazine .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of pyrazine derivatives. The process typically employs metal catalysts such as palladium or platinum under high-pressure hydrogenation conditions to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: Tetrahydropyrazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyrazine.

    Reduction: Further reduction of this compound can lead to the formation of fully saturated pyrazine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Pyrazine

    Reduction: Fully saturated pyrazine derivatives

    Substitution: Halogenated this compound derivatives

Scientific Research Applications

Tetrahydropyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydropyrazine and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as inhibitors of enzymes such as cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are involved in cancer and tuberculosis, respectively . The interaction with these enzymes disrupts their normal function, leading to therapeutic effects.

Comparison with Similar Compounds

    Pyrazine: The fully aromatic parent compound of tetrahydropyrazine.

    1,4-Dihydropyrazine: Another partially hydrogenated derivative of pyrazine.

    Tetrahydropyridine: A structurally similar compound with a nitrogen-containing six-membered ring.

Uniqueness: this compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and biological properties compared to its fully aromatic or fully saturated counterparts. Its ability to participate in a variety of chemical reactions and its presence in biologically active molecules make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,2,3,4-tetrahydropyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-2-6-4-3-5-1/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJVXNHMUWQQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551130
Record name 1,2,3,4-Tetrahydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5194-05-8
Record name 1,2,3,4-Tetrahydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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